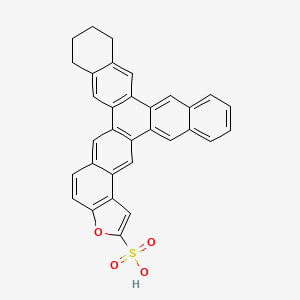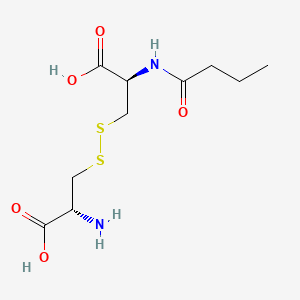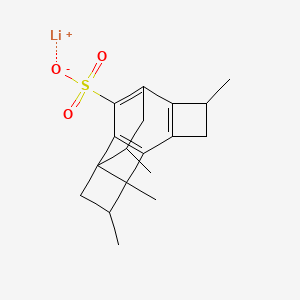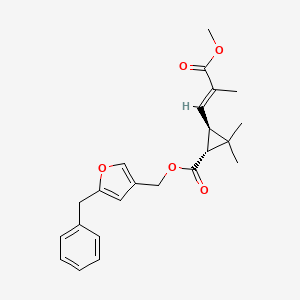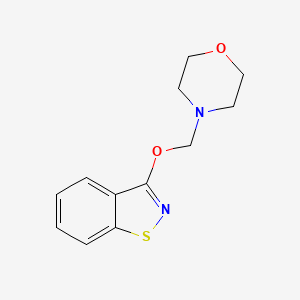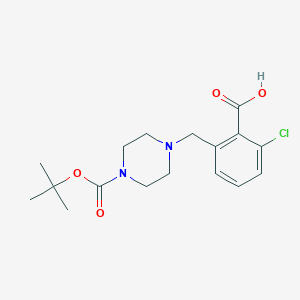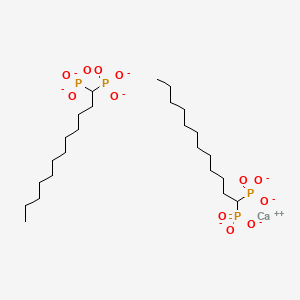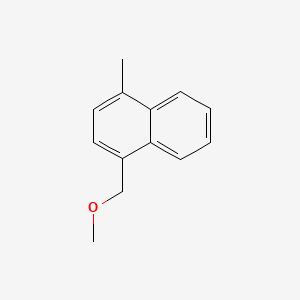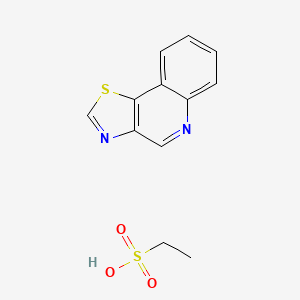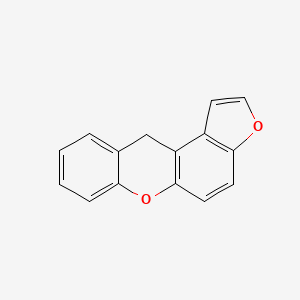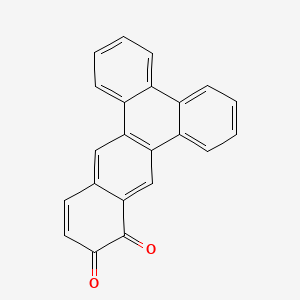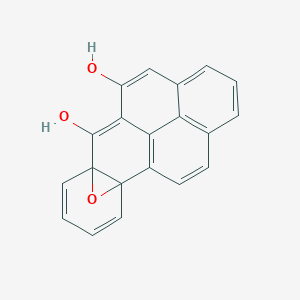
Benzo(a)pyrenediol, epoxydihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrenediol, epoxydihydro- is a metabolite of benzo[a]pyrene, a well-known carcinogen found in fossil fuel emissions, cigarette smoke, and biomass combustion . This compound is part of the polycyclic aromatic hydrocarbon family and is known for its potent carcinogenic properties. It is formed through the metabolic activation of benzo[a]pyrene and is known to form adducts with DNA, leading to mutations and cancer .
Preparation Methods
The preparation of benzo(a)pyrenediol, epoxydihydro- involves several synthetic routes. One common method is the metabolic activation of benzo[a]pyrene through enzymatic reactions. This process involves the initial oxidation of benzo[a]pyrene to form benzo[a]pyrene-7,8-dihydrodiol, which is then further oxidized to form the epoxide . Industrial production methods typically involve the use of specific enzymes and controlled reaction conditions to ensure the formation of the desired isomer .
Chemical Reactions Analysis
Benzo(a)pyrenediol, epoxydihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of dihydrodiols .
Scientific Research Applications
Benzo(a)pyrenediol, epoxydihydro- has several scientific research applications. In chemistry, it is used to study the reactivity and properties of polycyclic aromatic hydrocarbons . In biology and medicine, it is used to investigate the mechanisms of carcinogenesis and the formation of DNA adducts . It is also used in environmental studies to assess the impact of pollutants on human health and the environment .
Mechanism of Action
The mechanism of action of benzo(a)pyrenediol, epoxydihydro- involves its interaction with DNA to form adducts . These adducts can cause mutations and lead to cancer. The compound primarily targets guanosine positions on the DNA, forming covalent bonds with the nucleophilic sites . The formation of these adducts can interfere with DNA replication and repair, leading to genomic instability and carcinogenesis .
Comparison with Similar Compounds
Benzo(a)pyrenediol, epoxydihydro- is unique in its potent carcinogenic properties compared to other similar compounds . Similar compounds include other polycyclic aromatic hydrocarbons like benzo[a]pyrene-7,8-dihydrodiol and benzo[a]pyrene-9,10-epoxide . These compounds also form DNA adducts and have carcinogenic properties, but their reactivity and carcinogenicity can vary depending on their specific structure and electronic configuration .
Properties
CAS No. |
61164-19-0 |
|---|---|
Molecular Formula |
C20H12O3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
21-oxahexacyclo[10.6.2.12,7.02,7.09,19.016,20]henicosa-1(19),3,5,8,10,12,14,16(20),17-nonaene-8,10-diol |
InChI |
InChI=1S/C20H12O3/c21-14-10-12-5-3-4-11-6-7-13-16(15(11)12)17(14)18(22)20-9-2-1-8-19(13,20)23-20/h1-10,21-22H |
InChI Key |
NQPFTRUAWRNMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC23C4=C5C6=C(C=CC=C6C=C(C5=C(C2(O3)C=C1)O)O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



